molecular formula C22H20N2OS B2750131 (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034374-35-9

(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2750131
CAS No.: 2034374-35-9
M. Wt: 360.48
InChI Key: STURWOLQXWVWHL-UHFFFAOYSA-N
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Description

(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a combination of an indole moiety, a pyridine ring, and an ethylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. One common approach is to first synthesize the indole derivative through a Fischer indole synthesis, followed by the introduction of the pyridine ring via a Suzuki coupling reaction. The final step involves the attachment of the ethylthio group to the phenyl ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the coupling reactions, while purification techniques like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or other substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
  • (2-(Ethylthio)phenyl)(5-(pyridin-3-yl)indolin-1-yl)methanone
  • (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-2-yl)methanone

Uniqueness

(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-2-26-21-6-4-3-5-19(21)22(25)24-14-11-18-15-17(7-8-20(18)24)16-9-12-23-13-10-16/h3-10,12-13,15H,2,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STURWOLQXWVWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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